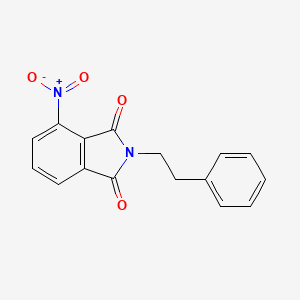

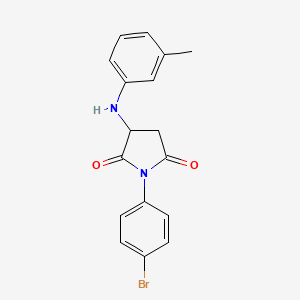

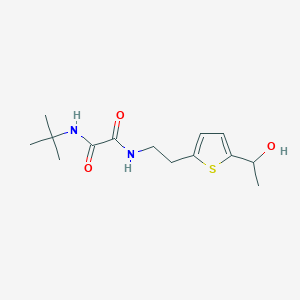

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a derivative of hexahydro-1H-isoindole-1,3(2H)-dione, which is a scaffold for various chemical syntheses. The presence of a nitro group and a phenylethyl substituent indicates that this compound could exhibit interesting chemical and physical properties, and potentially serve as a ligand in coordination chemistry or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are closely related to the compound , has been reported using 3-sulfolene as a starting material. The process involves epoxidation followed by the opening of the epoxide with nucleophiles to yield various derivatives, including amino and triazole derivatives . Although the specific synthesis of 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is not detailed, similar methodologies could potentially be applied, with modifications to introduce the nitro and phenylethyl groups at the appropriate positions.

Molecular Structure Analysis

While the exact molecular structure of 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is not provided, related compounds have been characterized using single crystal X-ray analysis . These analyses can reveal the three-dimensional arrangement of atoms within the molecule and provide insight into potential reactive sites and steric hindrances that could influence the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound of interest may undergo various chemical reactions, particularly due to the presence of the nitro group and the potential for nucleophilic attack at the carbonyl carbon of the isoindole dione system. An example of a related reaction is the unusual para to meta shift of a nitro group observed in a phenylhydrazo-β-diketone upon nitration under basic conditions . This type of reactivity suggests that the nitro group in 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione could also participate in interesting chemical transformations.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Reactions

Microwave-Assisted Synthesis : The compound has been synthesized using microwave-assisted reactions, proving to be a rapid and efficient method (Sena et al., 2007).

Biginelli Synthesis for Novel Derivatives : It has been used in the Biginelli synthesis method to create novel dihydropyrimidinone derivatives containing phthalimide moiety, a significant contribution to organic chemistry (Bhat et al., 2020).

Palladium-Catalyzed Synthesis : This compound is involved in palladium-catalyzed aminocarbonylation reactions, contributing to a one-step approach in synthesizing important heterocycles (Worlikar & Larock, 2008).

Biological Activities and Medical Applications

Tumor Necrosis Factor Alpha Production : Phenylphthalimides, a related category of compounds, enhance tumor necrosis factor alpha (TNF-alpha) production, which could have implications in medical research, particularly in cancer therapy (Shibata et al., 1996).

Serotonin Receptor Affinity and PDE10A Inhibition : Isoindole-1,3-dione derivatives, including compounds similar to 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione, have been investigated for their potential as antipsychotics due to their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A) (Czopek et al., 2020).

Chemical Analysis and Characterization

Polarographic Analysis : The compound has been the subject of polarographic analysis for determining its electro-reducible groups, contributing to its characterization in various forms (Browne & Smyth, 1980).

Crystal Structure Analysis : Studies on the crystal structure of related phenylphthalimides have provided insights into the molecular conformation and intermolecular interactions of these compounds (Glidewell et al., 2005).

Miscellaneous Applications

Gel-Formation in Imide Derivatives : The compound and its derivatives have been studied for their ability to form gels in mixed solvents, which can have applications in material science and drug delivery systems (Singh & Baruah, 2008).

Synthesis of New Derivatives : The compound has been used in the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, expanding the range of available isoindole compounds (Tan et al., 2016).

Eigenschaften

IUPAC Name |

4-nitro-2-(2-phenylethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-12-7-4-8-13(18(21)22)14(12)16(20)17(15)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQDQDYABDRENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)